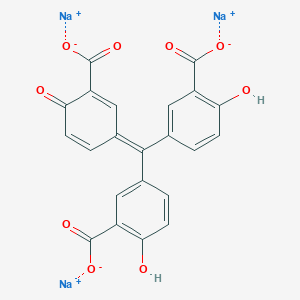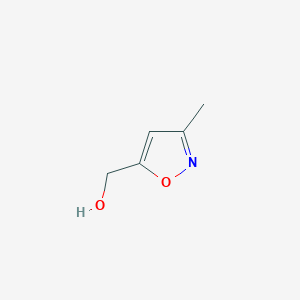
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), also known as EDAA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the arsenic-containing heterocycles family and has been used in various fields such as pharmacology, biochemistry, and toxicology.
Mécanisme D'action
The mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is not fully understood. However, it has been suggested that it can interact with biological molecules such as proteins and nucleic acids through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can have various biological effects.
Effets Biochimiques Et Physiologiques
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been shown to have anti-inflammatory and antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in lab experiments is its unique properties, which can allow for the synthesis of various compounds and the study of biological molecules. However, there are also some limitations to using 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane). For example, it can be toxic to cells and can induce DNA damage, which can affect the results of experiments. Additionally, the synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) can be challenging and requires careful control of the reaction conditions.
Orientations Futures
There are many future directions for the use of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) in scientific research. One potential direction is the development of new compounds based on the structure of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane), which could have unique properties and potential therapeutic applications. Additionally, the study of the mechanism of action of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could lead to a better understanding of its biological effects and potential therapeutic applications. Finally, the development of new synthesis methods for 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) could make it more accessible for use in scientific research.
In conclusion, 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has the potential to be a valuable tool in scientific research and could lead to the development of new compounds with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) is a multi-step process that involves the reaction of ethylene glycol with arsenic trioxide and formaldehyde. The reaction is carried out under acidic conditions and requires careful control of the temperature and reaction time. The final product is obtained after purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, as well as a catalyst in organic reactions. 2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) has also been used as a probe to study the structure and function of biological molecules such as proteins and nucleic acids.
Propriétés
Numéro CAS |
14849-23-1 |
|---|---|
Nom du produit |
2,2'-(Ethylenebis(oxy))bis(1,3,2-dioxarsolane) |
Formule moléculaire |
C6H12As2O6 |
Poids moléculaire |
330 g/mol |
Nom IUPAC |
2-[2-(1,3,2-dioxarsolan-2-yloxy)ethoxy]-1,3,2-dioxarsolane |
InChI |
InChI=1S/C6H12As2O6/c1-2-10-7(9-1)13-5-6-14-8-11-3-4-12-8/h1-6H2 |
Clé InChI |
AZWNTBMEQZJXCQ-UHFFFAOYSA-N |
SMILES |
C1CO[As](O1)OCCO[As]2OCCO2 |
SMILES canonique |
C1CO[As](O1)OCCO[As]2OCCO2 |
Autres numéros CAS |
14849-23-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



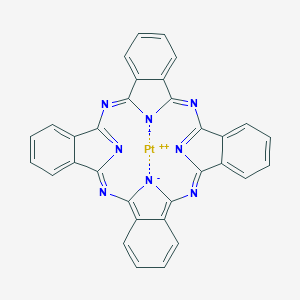

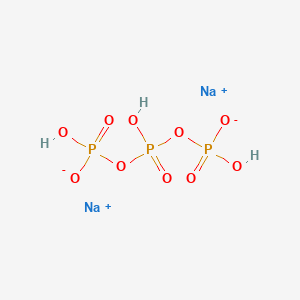
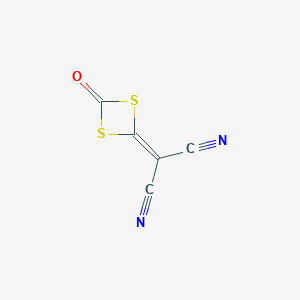
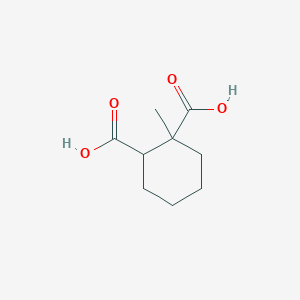
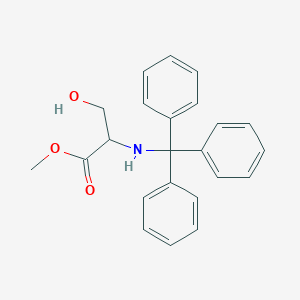
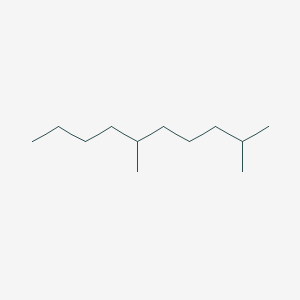
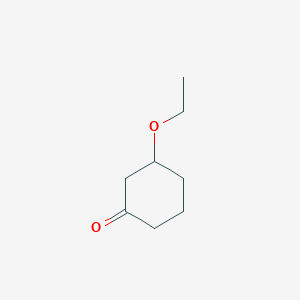



![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
